molecular formula C22H25N3O2 B2442224 7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 376373-93-2

7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B2442224
CAS No.: 376373-93-2
M. Wt: 363.461
InChI Key: GVASVUVYSBNTIP-UHFFFAOYSA-N
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Description

7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with a molecular formula of C22H25N3O2[_{{{CITATION{{{1{2-(4-METHOXYPHENYL)-1'-METHYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO1,5-C .... This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrazolo[1,5-c][1,3]benzoxazine moiety, and various substituents such as methoxy and phenyl groups[{{{CITATION{{{_2{7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiropiperidine-4,5 .... Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

7-methoxy-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-13-11-22(12-14-24)25-19(15-18(23-25)16-7-4-3-5-8-16)17-9-6-10-20(26-2)21(17)27-22/h3-10,19H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASVUVYSBNTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core piperidine ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups[_{{{CITATION{{{_3{7-METHOXY-2-PHENYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C]1,3 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{7-METHOXY-2-PHENYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C]1,3 ...[{{{CITATION{{{_1{2-(4-METHOXYPHENYL)-1'-METHYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO1,5-C ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] exhibit notable anticancer properties. For instance:

  • A study demonstrated that derivatives of this class showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values indicating significant potency against these cells .

Microtubule Targeting Agents

The compound has been explored as a microtubule-targeting agent. Research has shown that modifications of the benzoxazine structure can enhance pro-apoptotic effects by disrupting microtubule dynamics, which is critical in cancer cell proliferation . This mechanism is crucial for the development of new chemotherapeutic agents.

Autophagy Inhibition

In addition to its anticancer properties, compounds in this category have been studied for their ability to inhibit autophagy—a process that cancer cells exploit for survival under stress conditions. The inhibition of autophagy can sensitize cancer cells to chemotherapy .

Case Study 1: Anticancer Efficacy

In a controlled study involving a series of synthesized derivatives based on the benzoxazine framework, researchers observed significant differences in cytotoxicity across various tumor cell lines. The most potent compounds exhibited an ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on derivatives of this compound. It revealed that specific substitutions on the benzoxazine ring significantly influenced biological activity, suggesting pathways for further optimization in drug design .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyrazolo[1,5-c][1,3]benzoxazine moiety. Similar compounds may include other spirocyclic compounds or those with similar functional groups, such as:

  • 7'-Methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

  • 9-Chloro-2-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

These compounds may share similar reactivity and applications but differ in their substituents and overall structure, leading to variations in their properties and uses.

Biological Activity

The compound 7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] belongs to a class of heterocyclic compounds that exhibit a range of biological activities. This article explores its pharmacological properties, focusing on its potential applications in cancer therapy and neuroprotection.

Chemical Structure

The compound features a complex structure that includes a spiro-piperidine core fused with a pyrazolo-benzoxazine moiety. The methoxy and methyl groups contribute to its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]. For instance:

  • Pro-apoptotic Activity : Analogues have demonstrated the ability to induce apoptosis in various cancer cell lines. A study indicated that certain derivatives activate autophagic flux as a survival mechanism in colon cancer cells, suggesting that they can be used synergistically with autophagy inhibitors to enhance their efficacy against tumors .
  • Microtubule Targeting : The compound is structurally related to known microtubule-targeting agents (MTAs). It has been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death in cancer cells .

Neuroprotective Effects

Compounds within this class have also been investigated for their neuroprotective properties. For example:

  • Neuroprotection in Models of Neurodegeneration : Studies have reported that benzoxazine derivatives can protect neurons from apoptosis induced by various neurotoxic agents. One specific study demonstrated that a related compound reduced striatal degeneration in mouse models of Huntington's disease and improved behavioral outcomes .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by their chemical structure. A SAR analysis has shown that modifications to the benzoxazine scaffold can enhance pro-apoptotic activity and neuroprotective effects. For instance, the introduction of different substituents on the phenyl ring can alter potency and selectivity against cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineEffect/OutcomeReference
Pro-apoptoticHematological cancer cellsInduction of apoptosis
Microtubule targetingVarious cancer cell linesDisruption of microtubule dynamics
NeuroprotectionMouse model (Huntington's disease)Reduced degeneration, improved behavior
Autophagy modulationColon cancer cellsEnhanced efficacy when combined with inhibitors

Case Study 1: Pro-Apoptotic Activity in Cancer Cells

In an experimental setup involving chronic lymphocytic leukemia (CLL) cells, derivatives similar to 7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] were tested for their ability to induce apoptosis. Results indicated a significant increase in cell death upon treatment with these compounds compared to controls. This suggests their potential as therapeutic agents in hematological malignancies .

Case Study 2: Neuroprotection Against Toxicity

In another study focusing on neurodegenerative diseases, a related benzoxazine compound was administered in models of neurotoxicity induced by 3-nitropropionic acid (3-NP). The compound demonstrated protective effects against neuronal death and improved cognitive functions in treated animals. This highlights the potential application of these compounds in treating neurodegenerative disorders .

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